molecular formula C12H16 B13809430 Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- CAS No. 54340-84-0

Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)-

Cat. No.: B13809430
CAS No.: 54340-84-0
M. Wt: 160.25 g/mol
InChI Key: IFKGNSBJIQOCSH-UHFFFAOYSA-N
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Description

Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)-, also known as 1,2,4-trimethyl-5-(1-methylethenyl)benzene, is an organic compound with the molecular formula C12H16. It is a derivative of benzene, featuring three methyl groups and one methylethenyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- can be synthesized through several methods. One common approach involves the alkylation of 1,2,4-trimethylbenzene with isopropenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to achieve high yields.

Industrial Production Methods

Industrially, this compound can be produced by the methylation of toluene and xylenes, followed by the alkylation of the resulting trimethylbenzenes. The process often involves the use of aluminosilicate catalysts to facilitate the methylation and alkylation reactions. The final product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methylethenyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Ethyl derivatives.

    Substitution: Halogenated and sulfonated derivatives.

Scientific Research Applications

Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. The compound’s aromatic ring allows it to participate in π-π interactions with other aromatic systems, while the methylethenyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,2,4-trimethyl-5-(1-methylethyl)-: Similar structure but with an isopropyl group instead of a methylethenyl group.

    1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains methoxy groups and a prop-1-en-2-yl group.

    1,2,4-Trimethylbenzene: Lacks the methylethenyl group.

Uniqueness

Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- is unique due to the presence of the methylethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

CAS No.

54340-84-0

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1,2,4-trimethyl-5-prop-1-en-2-ylbenzene

InChI

InChI=1S/C12H16/c1-8(2)12-7-10(4)9(3)6-11(12)5/h6-7H,1H2,2-5H3

InChI Key

IFKGNSBJIQOCSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(=C)C)C

Origin of Product

United States

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